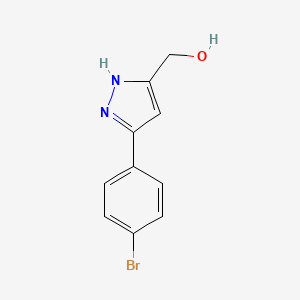

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol

Overview

Description

The compound “(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of a bromophenyl group and a methanol group suggests that this compound could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The bromophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromophenyl group, and a methanol group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As a pyrazole derivative, this compound could participate in various chemical reactions. The bromine atom on the phenyl ring could be replaced by other groups in a substitution reaction. The hydroxyl group of the methanol moiety could also be involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a bromine atom would increase the compound’s molecular weight and could affect its boiling and melting points. The hydroxyl group would make the compound capable of forming hydrogen bonds .Scientific Research Applications

Liquid Crystal Displays (LCDs)

This compound serves as a molecular building block for side-chain liquid crystal oligomers and polymers. These materials are crucial for the development of LCDs, which rely on the unique properties of liquid crystals to display images. The ability to synthesize new thermotropic liquid crystals exhibiting a smectic A mesophase above a soft crystal phase is particularly valuable for advancing display technologies .

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For instance, metal complexes of related thiosemicarbazones have shown cytotoxic activity, which is promising for the development of new anticancer drug candidates .

Organic Semiconductors

The compound’s derivatives can be used to create main-chain liquid crystal polymers (MCLCPs) with semiconducting properties. These materials are of interest for their potential use in organic electronics, where they could serve as the active layer in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Material Science

In material science, the compound’s derivatives can be utilized to synthesize polymers with high modulus, chemical resistance, low flammability, and morphological stability. These characteristics make them competitive alternatives to ceramics, composites, and other plastics for hard materials .

Chemical Synthesis

The compound is a key intermediate in the synthesis of a wide variety of functional compounds with different molecular structures. Its versatility allows for the preparation of a diverse range of compounds for practical applications, including catalysts and reagents in chemical reactions .

Biological Research

Five-membered heterocyclic compounds, such as those derived from this compound, are ubiquitous in nature and have a wide variety of biological applications. They are used to study biological processes and can be incorporated into biomolecules for probing or therapeutic purposes .

Advanced Coatings

The liquid crystalline behavior of this compound’s derivatives can be exploited to develop advanced coatings with unique properties, such as responsive or self-healing surfaces. These coatings have applications in various industries, including automotive, aerospace, and consumer electronics .

Environmental Science

Derivatives of this compound may be used in environmental science to create sensors and materials that respond to environmental stimuli. Such materials can be used for detecting pollutants or changes in environmental conditions .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTMTUILSSSFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734931 | |

| Record name | [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol | |

CAS RN |

1137165-23-1 | |

| Record name | [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

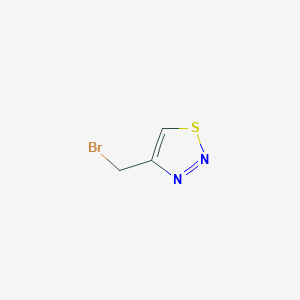

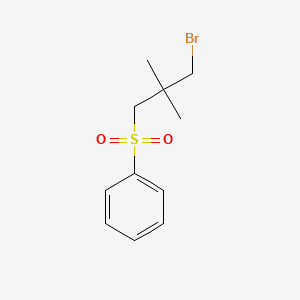

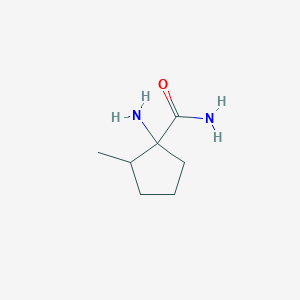

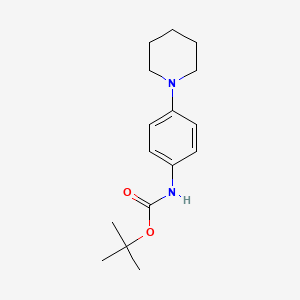

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)

![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)